

Application Notes and Protocols: SGC-CK2-2 in Kinase Activity Assays

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Compound of Interest

Compound Name: CK2 Inhibitor 2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SGC-CK2-2, a potent and highly selective chemical probe for Casein Kinase 2 (CK2), in various kinase activity assays. Detailed protocols and data presentation are included to facilitate the integration of this tool into academic and industrial research settings.

Introduction to SGC-CK2-2

SGC-CK2-2 is a naphthyridine-based, cell-active chemical probe that demonstrates exceptional selectivity for the alpha (α) and alpha-prime (α') catalytic subunits of CK2 (CSNK2).[1][2]

Developed as a successor to earlier inhibitors, SGC-CK2-2 offers a distinct chemotype with improved kinetic solubility and a non-overlapping off-target profile compared to compounds like SGC-CK2-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific roles of CK2 in complex biological systems. A structurally similar but inactive compound, SGC-CK2-2N, is available as a negative control to aid in validating on-target effects.[1]

Data Presentation

The following tables summarize the key quantitative data for SGC-CK2-2, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro and Cellular Potency of SGC-CK2-2 against CK2 Subunits

Assay Type	Target	IC ₅₀ Value	Reference
Enzymatic Assay (Eurofins)	CK2 α	3.0 nM	[1]
Enzymatic Assay (Eurofins)	CK2 α'	<1.0 nM	[1]
Cellular Target Engagement (NanoBRET)	CK2 α	920 nM	[1]
Cellular Target Engagement (NanoBRET)	CK2 α'	200 nM	[1]

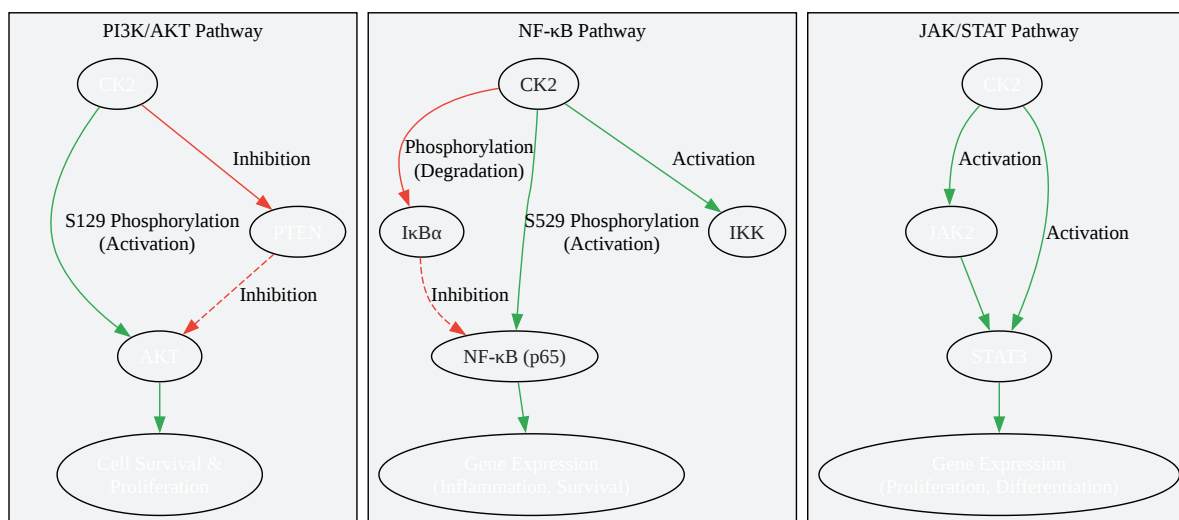
Table 2: Kinome-wide Selectivity Profile of SGC-CK2-2

Assay	Kinases Profiled	Concentrati on	Selectivity Score (S ₁₀)	Significant Off-Targets (IC ₅₀)	Reference
DiscoverX scanMAX	403	1 μ M	0.007	HIPK2 (600 nM)	[1][3]

Note: The S₁₀(1 μ M) score represents the fraction of kinases with a percent of control (PoC) less than 10 at a 1 μ M screening concentration. A lower score indicates higher selectivity. The closest off-target, HIPK2, is inhibited with a 200-fold lower potency compared to CK2 α . [2][3]

Signaling Pathways Involving CK2

CK2 is a pleiotropic kinase implicated in a multitude of cellular signaling pathways that regulate cell proliferation, survival, and differentiation. [4][5] Understanding these pathways is crucial for designing and interpreting experiments using CK2 inhibitors.



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Caption: Key signaling pathways regulated by CK2.

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of purified CK2 and the inhibitory effect of SGC-CK2-2 using a luminescent ADP-detecting assay.

Materials:

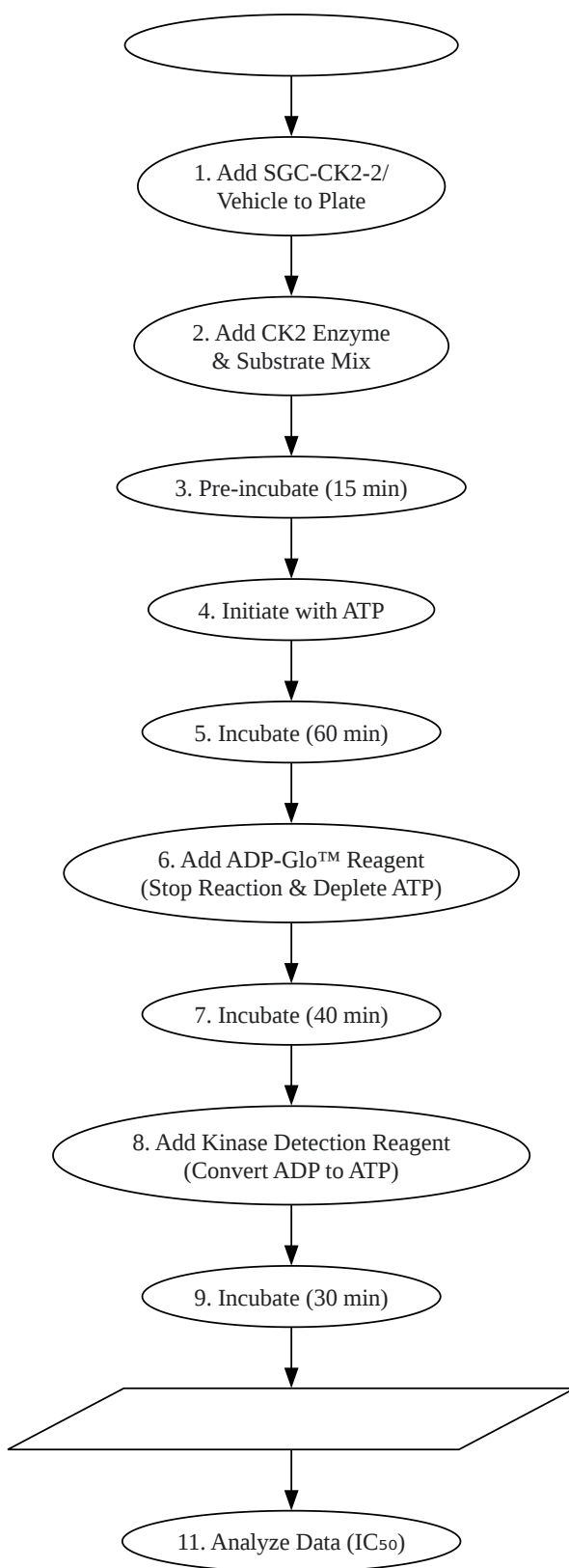
- Recombinant human CK2α or CK2α' (e.g., from Carna Biosciences)
- CK2 Substrate Peptide (e.g., RRRDDDSDDD)[6]

- SGC-CK2-2 and SGC-CK2-2N (negative control) dissolved in DMSO
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[7]
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of SGC-CK2-2 and SGC-CK2-2N in kinase assay buffer containing a final DMSO concentration of 1% or less.
- Reaction Setup:
 - To each well of a 96-well plate, add 5 μL of the compound dilution (or DMSO vehicle control).
 - Add 10 μL of a 2.5X kinase/substrate mix (containing CK2 enzyme and substrate peptide at their final desired concentrations in kinase assay buffer).
 - Pre-incubate for 10-15 minutes at room temperature.
- Initiate Reaction: Start the kinase reaction by adding 10 μL of a 2.5X ATP solution (at the K_m for ATP, if known, or a standard concentration like 10-100 μM). The final reaction volume is 25 μL.
- Incubation: Incubate the plate for 60 minutes at room temperature.
- ATP Depletion: Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
- ADP to ATP Conversion: Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature in the dark.[7]

- **Signal Detection:** Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of SGC-CK2-2 relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.

Cellular Target Engagement Assay (NanoBRET™)

This protocol determines the apparent affinity of SGC-CK2-2 for CK2 α or CK2 α' in live cells.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid DNA for NanoLuc®-CK2 α or NanoLuc®-CK2 α' fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- NanoBRET™ Nano-Glo® Substrate
- SGC-CK2-2 and SGC-CK2-2N dissolved in DMSO
- White, 96-well cell culture plates

Procedure:

- Transfection:
 - Plate HEK293 cells in a 96-well plate.
 - Prepare a transfection mix of NanoLuc®-CK2 fusion plasmid DNA and transfection reagent in Opti-MEM®.
 - Add the mix to the cells and incubate for 24 hours to allow for protein expression.
- Compound Treatment:
 - Prepare serial dilutions of SGC-CK2-2 and the negative control in Opti-MEM®.
 - Add the NanoBRET™ Tracer to the diluted compounds.

- Remove the transfection medium from the cells and add the compound/tracer mix. Equilibrate for 2 hours in a CO₂ incubator.
- Signal Detection:
 - Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's instructions.
 - Add the detection reagent to the wells.
 - Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
 - Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
 - Plot the mBU values versus the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

Conclusion

SGC-CK2-2 is a superior chemical probe for investigating the biological functions of CK2. Its high potency and exceptional selectivity, combined with the availability of a matched negative control, enable rigorous, on-target validation of experimental findings. The protocols provided herein offer a starting point for researchers to employ SGC-CK2-2 in both biochemical and cell-based assays to further elucidate the roles of CK2 in health and disease.

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